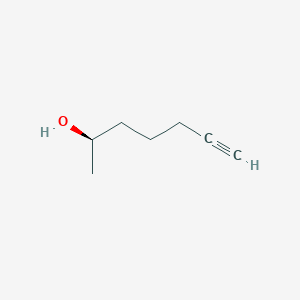![molecular formula C21H25N5OS B2397219 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-67-5](/img/structure/B2397219.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound that has piqued the interest of researchers due to its unique structural features and potential applications in various scientific domains. This compound consists of a triazole ring, substituted with tert-butylphenyl and methylphenyl groups, linked via a sulfanyl bridge to an acetohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step synthetic pathways The process begins with the formation of the 1,2,4-triazole ring through the reaction of hydrazine derivatives with appropriately substituted acylhydrazones
Industrial Production Methods: : Industrially, the production of such a compound would likely involve optimization of the synthetic routes to maximize yield and purity. This might include the use of automated reactors and continuous flow processes, where the precise control of reaction parameters ensures consistent product quality. The choice of solvents, catalysts, and purification techniques would be critical to the scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : Reduction of the hydrazide moiety could lead to the corresponding amine.
Substitution: : The triazole ring and aromatic substituents can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction.
Substitution conditions: : Use of Lewis acids or bases depending on the type of substitution reaction.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of the corresponding amines.
Substitution: : A variety of substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: : The compound's diverse functional groups make it a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: : The compound has potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: : Its structural features suggest it could be a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Industry: : Applications might include its use as a precursor in the synthesis of specialized materials or as an additive in chemical processes requiring specific reactivity profiles.
Mechanism of Action
The compound's mechanism of action would depend on its specific application. For example, as an antimicrobial agent, it might interfere with bacterial cell wall synthesis or disrupt membrane integrity. If it acts as an enzyme inhibitor, it might bind to the active site or allosteric site of the target enzyme, inhibiting its function. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved would be those related to the specific biological activity being exploited.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: : Other compounds with the 1,2,4-triazole ring, but differing in their substituents, such as 1,2,4-triazol-3-thione.
Acetohydrazides: : Compounds with the acetohydrazide moiety but different linked functional groups, like 2-{[5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide.
Uniqueness
The combination of the triazole ring with the sulfanyl linkage and specific aryl substituents gives 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide unique steric and electronic properties.
This uniqueness might translate into distinct reactivity and biological activity profiles compared to other similar compounds.
So, what do you think? Ready to explore the world of chemistry a bit further?
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14-5-11-17(12-6-14)26-19(24-25-20(26)28-13-18(27)23-22)15-7-9-16(10-8-15)21(2,3)4/h5-12H,13,22H2,1-4H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFUATPPSWMCEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-1,3-benzodioxol-5-yl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2397139.png)
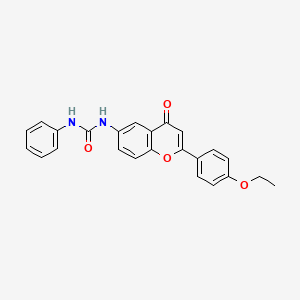
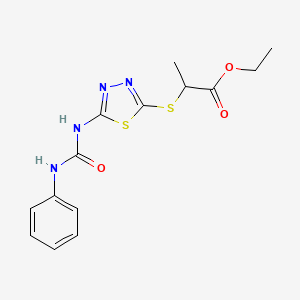
![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)
![ethyl 4-((4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2397147.png)
![2-[5-(2-Carboxyphenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2397148.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-YL)methyl]-7-octadecylpurine-2,6-dione](/img/new.no-structure.jpg)
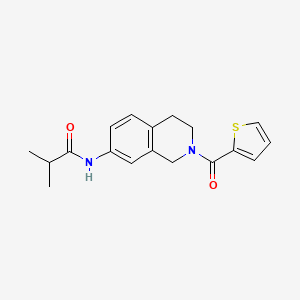
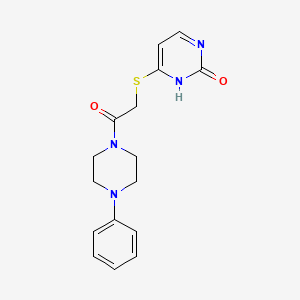
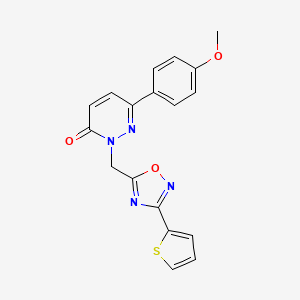
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one](/img/structure/B2397156.png)
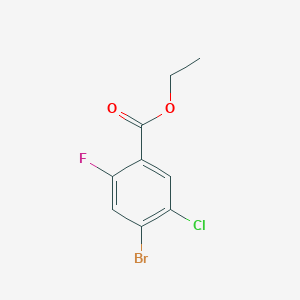
![N-(4-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2397158.png)
